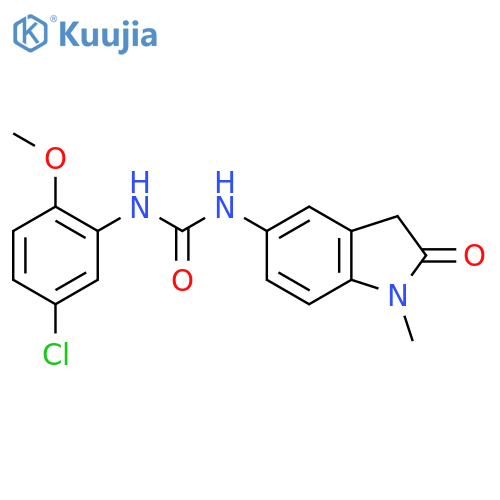

Cas no 1170520-56-5 (1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea)

1170520-56-5 structure

商品名:1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 化学的及び物理的性質

名前と識別子

-

- 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea

- SR-01000923186

- 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea

- 1170520-56-5

- 1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

- F5539-0048

- AKOS024513158

- SR-01000923186-1

-

- インチ: 1S/C17H16ClN3O3/c1-21-14-5-4-12(7-10(14)8-16(21)22)19-17(23)20-13-9-11(18)3-6-15(13)24-2/h3-7,9H,8H2,1-2H3,(H2,19,20,23)

- InChIKey: FDSAINKMLFMBRS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=C(C=1)NC(NC1C=CC2=C(C=1)CC(N2C)=O)=O)OC

計算された属性

- せいみつぶんしりょう: 345.0880191g/mol

- どういたいしつりょう: 345.0880191g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 490

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 70.7Ų

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5539-0048-5mg |

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |

1170520-56-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5539-0048-4mg |

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |

1170520-56-5 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5539-0048-3mg |

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |

1170520-56-5 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5539-0048-30mg |

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |

1170520-56-5 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5539-0048-75mg |

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |

1170520-56-5 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F5539-0048-10mg |

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |

1170520-56-5 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5539-0048-2mg |

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |

1170520-56-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5539-0048-10μmol |

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |

1170520-56-5 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5539-0048-20mg |

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |

1170520-56-5 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5539-0048-40mg |

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea |

1170520-56-5 | 40mg |

$140.0 | 2023-09-09 |

1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

1170520-56-5 (1-(5-chloro-2-methoxyphenyl)-3-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea) 関連製品

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量